molecular formula C18H18N2O5S B2861281 3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105224-26-7

3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Cat. No. B2861281
CAS RN: 1105224-26-7
M. Wt: 374.41
InChI Key: JTAAGSPJBGRHPE-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) groups attached to the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, the 1,2,4-oxadiazole ring can be synthesized through cyclization reactions . The 3,4-dimethoxyphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the 1,2,4-oxadiazole ring and the 3,4-dimethoxyphenyl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The methoxy groups on the phenyl ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Corrosion Inhibition

3,4-Dimethoxy phenyl thiosemicarbazone (DMPTS): , a compound structurally similar to our target molecule, has been studied for its potential as a corrosion inhibitor for copper in acidic solutions . The study revealed that DMPTS could significantly enhance the corrosion resistance of copper, with an inhibition efficiency of up to 89% at 400 ppm. This suggests that our compound may also serve as an effective corrosion inhibitor due to its related chemical structure.

Microbial Fuel Cells

Another related compound, 3,4-Dimethoxybenzyl alcohol , has been utilized as a fuel in microbial fuel cells (MFCs) to generate power . This application is particularly intriguing as it demonstrates the potential of dimethoxybenzyl derivatives in renewable energy technologies.

Protective Groups in Chemistry

The 3,4-dimethoxybenzyl group has been employed as a solubilizing protective group for the thiol moiety in chemical syntheses . It increases the solubility and stability of the precursor and is cleaved off during monolayer formation. This indicates that our compound could be used in synthetic chemistry as a protective group due to its dimethoxybenzyl component.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for uses in fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-4-7-14(8-5-12)26(21,22)11-17-19-18(20-25-17)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAAGSPJBGRHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

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